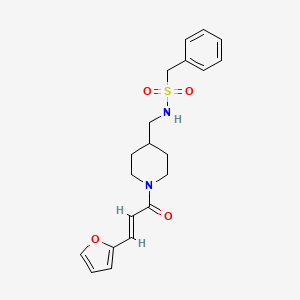

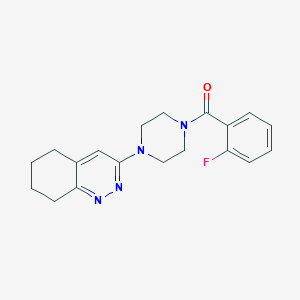

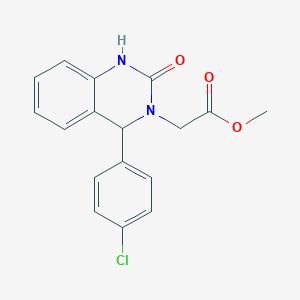

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2,6-dimethoxypyrimidine is a methoxy substituted 4-aminopyrimidine . Molecules of 4-amino-2,6-dimethoxypyrimidine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .

Synthesis Analysis

The synthesis of 4-amino-2,6-dimethoxypyrimidine involves several steps . First, an addition reaction is performed by adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas into the container. This is followed by a condensation reaction, a cyclization reaction, and finally a methoxylation reaction .Molecular Structure Analysis

The molecular structure of 4-amino-2,6-dimethoxypyrimidine consists of a pyrimidine ring with two methoxy groups and one amino group attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-amino-2,6-dimethoxypyrimidine include an addition reaction, a condensation reaction, a cyclization reaction, and a methoxylation reaction .Physical And Chemical Properties Analysis

4-Amino-2,6-dimethoxypyrimidine is a white crystal with a melting point of 149-152 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Sodium Borohydride Reduction

Öznur Kemal and C. Reese (1981) explored the sodium borohydride reduction of primary amine adducts with aldehydes and thiocresols, leading to the alkylation of heterocyclic and aromatic amino compounds. This study underlines the utility of sodium borohydride in modifying nitroaniline and various amino-pyridine and -pyrimidine derivatives, showcasing a method to alter chemical structures for further applications (Kemal & Reese, 1981).

Catalytic Conversion

The work by M. Iwamoto (2015) on the selective catalytic conversion of bio-ethanol to propene reviews catalysts and reaction pathways, including the role of nitro and amino-substituted pyrimidines. This research is pivotal for understanding how specific catalysts can influence the conversion efficiency and selectivity towards valuable chemical products (Iwamoto, 2015).

Solubility Studies

Ganbing Yao, Zhanxiang Xia, and Zhihui Li (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Although not directly related to the exact chemical structure , this study provides insights into how substitutions on the pyrimidine ring can affect solubility and interactions with solvents, important for pharmaceutical formulation and chemical processing (Yao, Xia, & Li, 2017).

Applications in Material Science and Biochemistry

Acentric Materials

Sergiu Draguta et al. (2013) investigated new acentric materials constructed from aminopyridines and 4-nitrophenol, focusing on the crystallography and potential applications in nonlinear optical materials. This study illustrates the broader applicability of pyrimidine and pyridine derivatives in material science, especially for optical applications (Draguta et al., 2013).

Biological Activity

The research by Dueke-Eze, C. U. Fasina, and Idika (2011) on the synthesis, electronic spectra, and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine demonstrates the antimicrobial potential of pyridine derivatives. While the specific compound isn't studied, this highlights the antimicrobial exploration potential of related structures (Dueke-Eze, Fasina, & Idika, 2011).

Eigenschaften

IUPAC Name |

2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGITRRRWAYWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)

![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)